molecular formula C40H56O2 B13719604 rac Xanthophyll-d6

rac Xanthophyll-d6

Cat. No.: B13719604
M. Wt: 574.9 g/mol
InChI Key: KBPHJBAIARWVSC-CUEPLIEHSA-N
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Description

rac Xanthophyll-d6: is a deuterated form of xanthophyll, a type of oxygenated carotenoid. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. Xanthophylls, including lutein, zeaxanthin, and cryptoxanthin, are known for their antioxidant properties and their role in human health, particularly in eye health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Xanthophyll-d6 involves the incorporation of deuterium atoms into the xanthophyll molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical synthesis process. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process may include multiple steps of purification and quality control to ensure the consistency and stability of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the deuterated xanthophylls .

Chemical Reactions Analysis

Types of Reactions: rac Xanthophyll-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield epoxides or other oxygenated derivatives, while reduction may produce reduced xanthophylls with altered antioxidant properties .

Scientific Research Applications

rac Xanthophyll-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac Xanthophyll-d6 involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. This compound can interact with various molecular targets, including lipids, proteins, and DNA, to protect cells from damage. The pathways involved in its action include the scavenging of reactive oxygen species and the modulation of cellular signaling pathways related to oxidative stress .

Comparison with Similar Compounds

rac Xanthophyll-d6 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in scientific research for tracing metabolic pathways and studying reaction mechanisms. The incorporation of deuterium atoms can also enhance the stability and bioavailability of the compound .

Properties

Molecular Formula

C40H56O2

Molecular Weight

574.9 g/mol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,16-dimethyl-7,12-bis(trideuteriomethyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/i1D3,2D3

InChI Key

KBPHJBAIARWVSC-CUEPLIEHSA-N

Isomeric SMILES

[2H]C([2H])([2H])\C(=C/C=C/C=C(/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C)\C([2H])([2H])[2H])\C=C\C=C(/C)\C=C\C2C(=CC(CC2(C)C)O)C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Origin of Product

United States

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